2-{[2-(ethylsulfanyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-{[2-(ethylsulfanyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a combination of thioether, phenyl, and thienyl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(ethylsulfanyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-4-phenyl-6-thien-2-ylnicotinonitrile with 2-(ethylthio)ethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(ethylsulfanyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen
Properties
Molecular Formula |
C20H18N2S3 |
---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethylsulfanyl)-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H18N2S3/c1-2-23-11-12-25-20-17(14-21)16(15-7-4-3-5-8-15)13-18(22-20)19-9-6-10-24-19/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
VODXYVHHOUHLEE-UHFFFAOYSA-N |
SMILES |
CCSCCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N |
Canonical SMILES |
CCSCCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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